tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Addition of the difluoro-3-oxobutanoyl group: This can be done using difluoroacetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the difluoro-3-oxobutanoyl group.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Substitution: Various substitution reactions can be performed on the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound might be investigated for its potential biological activity. Piperidine derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate or as a building block for the synthesis of pharmaceuticals. Its unique structure might offer advantages in terms of bioavailability or specificity.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoro-3-oxobutanoyl group could play a role in binding to target molecules, while the piperidine ring might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-methylpiperidine-1-carboxylate
- tert-Butyl 3-oxobutanoyl-4-methylpiperidine-1-carboxylate
- tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)piperidine-1-carboxylate
Uniqueness
The presence of the difluoro-3-oxobutanoyl group distinguishes tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate from other similar compounds. This group can impart unique chemical properties, such as increased reactivity or specific binding interactions, making it valuable for certain applications.
Properties
Molecular Formula |
C15H23F2NO4 |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
tert-butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23F2NO4/c1-9-5-6-18(14(21)22-15(2,3)4)8-10(9)11(19)7-12(20)13(16)17/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
PWFCZKGMZWEYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1C(=O)CC(=O)C(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.